2,2'-Dihydroxyazobenzene

Description

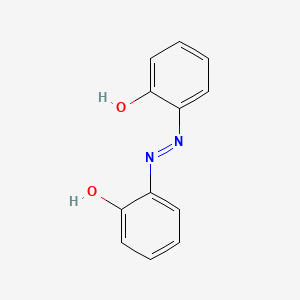

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEVWPNAOCPRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062132 | |

| Record name | 2,2'-Azobisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-14-8, 34379-04-9 | |

| Record name | 2,2′-Dihydroxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,2'-(1,2-diazenediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-(1,2-diazenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Dihydroxyazobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888HE6E7NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Dihydroxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2,2'-dihydroxyazobenzene (DHAB). The document includes detailed experimental protocols, tabulated analytical data, and visual representations of the synthesis workflow and a key signaling pathway in which DHAB is involved.

Introduction

This compound, also known as 2,2'-azodiphenol, is an organic compound with the molecular formula C₁₂H₁₀N₂O₂.[1][2][3] It belongs to the family of azo compounds, which are characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two phenyl rings. The ortho-positioned hydroxyl groups on both aromatic rings are crucial for its chemical properties and biological activity. DHAB is utilized as a precursor in the synthesis of various dyes and pigments, as a chelating agent for metal ions in analytical chemistry, and has garnered significant interest in biomedical research for its role as a small molecule inhibitor of specific signaling pathways.[1][4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including high-temperature reduction and diazo coupling.[6] However, a more efficient and higher-yielding method involves the reduction of 2-nitrophenol (B165410) using a formic acid-triethylamine salt mixture with lead powder as the reducing agent.[6] This method offers a reported yield of up to 82%.[6]

Experimental Protocol: Reduction of 2-Nitrophenol

This protocol is adapted from the method described by Qiu, M., Hu, Z., & Zhang, C. (2006).[6]

Materials:

-

2-Nitrophenol

-

Lead powder

-

Formic acid

-

Methanol

-

Ethyl acetate

-

Ether

-

Saturated brine

-

Anhydrous magnesium sulfate (B86663)

-

Nitrogen gas

-

Standard laboratory glassware (50 mL flask, etc.)

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Formic Acid Triethylamine Salt: In a flask placed in an ice bath, add equimolar amounts of triethylamine and formic acid. Stir the mixture for 1 hour. The resulting solution can be used directly.[6]

-

Reaction Setup: In a 50 mL flask, add 1.0 g of 2-nitrophenol and 2.0 g of lead powder. Dissolve the mixture in 10 mL of methanol.[6]

-

Reduction Reaction: While stirring, add 4.0 g of the prepared formic acid triethylamine salt to the flask.[6] Conduct the reaction under a nitrogen atmosphere at room temperature. The solution will turn brown.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.[6]

-

Work-up and Purification:

-

Filter the reaction mixture to remove insoluble materials.[6]

-

Wash the filtrate with 20 mL of methanol.[6]

-

Concentrate the combined liquid under reduced pressure to remove most of the solvent.[6]

-

Wash the residue sequentially with ether, saturated brine, and water.[6]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.[6]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[6]

-

Filter off the magnesium sulfate and evaporate the solvent under reduced pressure.[6]

-

The resulting dark red product is then recrystallized from benzene to yield this compound.[6]

-

Synthesis Workflow

Characterization of this compound

The synthesized this compound is typically characterized by various spectroscopic and analytical techniques to confirm its structure and purity.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 214.22 g/mol | [1][2][3] |

| Melting Point | 173-175 °C | |

| Appearance | Light yellow to amber to dark green powder/crystal | [3] |

| CAS Number | 2050-14-8 | [1][2] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (90 MHz, CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 12.23 | -OH |

| 7.69 | Aromatic CH |

| 7.32 | Aromatic CH |

| 7.04 | Aromatic CH |

| 7.03 | Aromatic CH |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a KBr disc.[4][7]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (broad, due to hydrogen bonding) |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600 | N=N stretch |

| ~1500, ~1450 | Aromatic C=C stretch |

| ~1250 | C-O stretch |

Note: These are characteristic expected absorption bands.

3.2.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in ethanol (B145695) would be expected to show absorptions characteristic of the azobenzene (B91143) chromophore. Specific absorption maxima were not found in the searched literature.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The expected molecular ion peak [M]⁺ would be at m/z 214.

Characterization Workflow

Biological Activity and Signaling Pathway Inhibition

This compound has been identified as a small molecule inhibitor of ADP-ribosyl cyclase.[5][6][8] This enzyme is a key player in intracellular calcium signaling and has been implicated in the pathophysiology of cardiac hypertrophy.[2][6]

Inhibition of the ADP-Ribosyl Cyclase Signaling Pathway in Cardiac Hypertrophy

Angiotensin II (Ang II) is a peptide hormone that can induce cardiac hypertrophy.[6] One of the signaling pathways activated by Ang II involves ADP-ribosyl cyclase. This enzyme catalyzes the conversion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to cyclic ADP-ribose (cADPR), a second messenger that mobilizes calcium from intracellular stores.[4][6][9] The sustained increase in intracellular calcium concentration ([Ca²⁺]i) activates downstream effectors, such as calcineurin, which in turn leads to the activation of transcription factors like NFAT (nuclear factor of activated T-cells).[6] This cascade ultimately results in the gene expression changes that drive hypertrophic growth of cardiomyocytes.[6]

This compound has been shown to inhibit the activity of ADP-ribosyl cyclase, thereby blocking the Ang II-induced sustained calcium rise and attenuating the hypertrophic response.[2][6]

Signaling Pathway Diagram

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound, a compound of significant interest in both chemical and biomedical research. The provided experimental protocol for its synthesis offers a high-yield and efficient route. The compilation of its physicochemical and spectroscopic properties serves as a valuable reference for its identification and quality control. Furthermore, the elucidation of its role as an inhibitor of the ADP-ribosyl cyclase signaling pathway highlights its potential as a therapeutic agent, particularly in the context of cardiac hypertrophy. This guide is intended to be a valuable resource for researchers and professionals working with or interested in the applications of this compound.

References

- 1. Paracrine ADP Ribosyl Cyclase-Mediated Regulation of Biological Processes [mdpi.com]

- 2. Inhibition of ADP-ribosyl cyclase attenuates angiotensin II-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [Spectrophotometric and fluorimet… [cymitquimica.com]

- 4. A novel signaling pathway of ADP-ribosyl cyclase activation by angiotensin II in adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(2050-14-8) 1H NMR spectrum [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound(2050-14-8) IR Spectrum [chemicalbook.com]

- 8. This compound | CAS#:2050-14-8 | Chemsrc [chemsrc.com]

- 9. mdpi.com [mdpi.com]

2,2'-Dihydroxyazobenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dihydroxyazobenzene, also known as 2,2'-Azodiphenol, is an aromatic organic compound with the chemical formula C₁₂H₁₀N₂O₂.[1][2] It belongs to the family of azobenzenes and is characterized by the presence of two hydroxyl (-OH) groups positioned ortho to the azo (-N=N-) linkage on each of the two phenyl rings. This structural arrangement confers upon it interesting chemical and biological properties, making it a molecule of significant interest in various scientific and industrial fields. This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, experimental protocols, and key applications, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

This compound is a yellow to amber or dark green powder or crystalline solid.[1][3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2050-14-8 | [1][3][4] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][3][4] |

| Molecular Weight | 214.22 g/mol | [1][3][4] |

| Melting Point | 173-175 °C (lit.) | [3][4] |

| Boiling Point | 380.4 °C at 760 mmHg (estimate) | [4] |

| Density | 1.24 g/cm³ (estimate) | [4] |

| Appearance | Powder to crystal; Light yellow to Amber to Dark green | [1][3] |

| pKa | 8.28 ± 0.30 (Predicted) | [3] |

| LogP | 3.51320 | [4] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1][3] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 2-nitrophenol (B165410).[5] While historical methods such as high-temperature reduction and diazo coupling have been employed, they often suffer from low yields and complex purification procedures.[5] An improved method utilizes a formic acid-triethylamine salt and lead powder as the reducing system in methanol (B129727).[5]

Experimental Protocol: Synthesis via Reduction of 2-Nitrophenol[6]

Materials:

-

2-Nitrophenol

-

Lead powder

-

Formic acid

-

Methanol

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663)

-

50 mL flask

-

Stirring apparatus

-

Nitrogen atmosphere setup

-

Filtration apparatus

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a 50 mL flask, combine 1 g of 2-nitrophenol and 2 g of lead powder.

-

Add 10 mL of methanol to dissolve the solids.

-

With stirring, add 4 g of triethylamine formate.

-

Conduct the reaction at room temperature under a nitrogen atmosphere. The solution will quickly turn brown.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 2.5 hours.

-

Upon completion, filter the reaction mixture to remove insoluble substances.

-

Wash the collected solids with 20 mL of methanol and combine the filtrates.

-

Concentrate the combined liquid under vacuum to remove the majority of the solvent.

-

The residue is then subjected to a work-up procedure involving successive washes with ether, saturated brine, and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine all organic layers and dry overnight with anhydrous magnesium sulfate.

-

Filter off the magnesium sulfate and evaporate the solvent under reduced pressure.

-

The resulting dark red product is then recrystallized from benzene to yield pure this compound.

This method has been reported to achieve a yield of up to 82%.[5]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound has demonstrated utility in several areas of scientific research and shows potential for applications in drug development.

Analytical Chemistry

This compound is utilized as a chelating agent for the determination of trace metal ions.[6] It forms complexes with various metals, including aluminum, cobalt, copper, iron, molybdenum, vanadium, and zinc.[6] This property is exploited in analytical techniques such as ion-pair reversed-phase high-performance liquid chromatography (HPLC) for the quantification of these metals in various samples, including human serum and coal fly ash.[3][6][7]

Biological Activity and Drug Development

This compound has been identified as a small molecule inhibitor of ADP-ribosyl cyclase.[3][4] This enzyme is involved in cellular signaling pathways, and its inhibition by this compound has been shown to attenuate angiotensin II-induced hypertrophic responses in cardiac cells.[3][4] This suggests a potential therapeutic application in cardiovascular diseases.

Furthermore, some studies have explored the antimicrobial properties of dihydroxy-azobenzene derivatives, indicating potential for development as antibacterial agents.[8]

Caption: Inhibition of Angiotensin II-induced cardiac hypertrophy signaling by this compound.

Dyes, Pigments, and Polymer Chemistry

As an azo compound, this compound serves as a precursor in the synthesis of various azo dyes, which are widely used in the textile and food industries.[1] It is also explored for its potential as a UV stabilizer in polymers, enhancing their durability.[1]

Experimental Protocols: Kinetic Analysis of Enzymatic Oxidation

The enzymatic degradation of azo dyes is a significant area of research for environmental remediation. The oxidation of this compound can be catalyzed by peroxidases, such as that from Coprinus cinereus.[9]

Experimental Protocol: Spectrophotometric and Fluorimetric Analysis of Enzymatic Oxidation[10][11]

Materials:

-

This compound (DHAB)

-

Recombinant Coprinus cinereus peroxidase (rCiP)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.2)

-

Ethanol

-

Spectrophotometer

-

Fluorimeter

-

Analytical balance

-

Deionized water

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound by dissolving it in ethanol.

-

Prepare a phosphate buffer solution at the desired pH (e.g., 7.2).

-

Determine the concentration of the hydrogen peroxide stock solution by measuring its absorbance at 240 nm (molar absorption coefficient = 39 M⁻¹cm⁻¹).

-

Prepare a stock solution of the recombinant peroxidase.

-

-

Kinetic Measurements (Spectrophotometry):

-

In a cuvette, prepare a reaction mixture containing the phosphate buffer, a specific concentration of DHAB, and a specific concentration of H₂O₂.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Monitor the change in absorbance over time at a wavelength where the product absorbs or the substrate's absorbance decreases.

-

-

Kinetic Measurements (Fluorimetry):

-

Prepare the reaction mixture in a fluorimeter cuvette as described above.

-

Set the excitation and emission wavelengths for DHAB (e.g., excitation at 423 nm and emission at 620 nm).

-

Initiate the reaction by adding the enzyme.

-

Record the decrease in fluorescence intensity over time as the DHAB is oxidized.

-

-

Data Analysis:

-

Determine the initial reaction rates from the linear portion of the kinetic curves.

-

Analyze the dependence of the initial reaction rate on the concentrations of the enzyme, substrate (DHAB), and hydrogen peroxide to determine kinetic parameters such as Vmax and Km.

-

Caption: Workflow for the kinetic analysis of the enzymatic oxidation of this compound.

Safety Information

This compound is classified as a warning-level hazard.[2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[2] It is a combustible solid and should be stored accordingly.[2]

Conclusion

This compound is a versatile molecule with a well-defined set of chemical and physical properties. Its synthesis is achievable through established methods, and its applications span from analytical chemistry to potential therapeutic interventions. For researchers and professionals in drug development, the inhibitory effect of this compound on ADP-ribosyl cyclase presents an interesting avenue for the development of novel treatments for cardiovascular conditions. Its role as a chelating agent and a precursor for dyes further underscores its importance in various scientific disciplines. As research continues, the full potential of this intriguing molecule is yet to be completely unveiled.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,2′-ジヒドロキシアゾベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 2050-14-8 [m.chemicalbook.com]

- 4. This compound | CAS#:2050-14-8 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,2′-Dihydroxyazobenzene derivatives as reagents for trace metal determination by ion-pair reversed-phase high-performance liquid chromatography with spectrophotometric detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. scbt.com [scbt.com]

- 8. Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci [mdpi.com]

- 9. Kinetic Study of Coprinus cinereus Peroxidase-Catalyzed Oxidation of 2,2′-Dihydroxyazobenzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2'-Dihydroxyazobenzene: Molecular Structure, Spectroscopy, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Dihydroxyazobenzene, a versatile organic compound with significant applications in analytical chemistry and as a modulator of biological signaling pathways. This document details its molecular structure, physicochemical properties, synthesis, and in-depth spectroscopic characterization. Furthermore, it elucidates its role as an inhibitor in the Angiotensin II signaling cascade, offering valuable insights for professionals in drug development and biomedical research.

Molecular Structure and Physicochemical Properties

This compound, also known as 2,2'-Azodiphenol, is an azo dye characterized by two hydroxyl groups positioned ortho to the central azo linkage (-N=N-).[1] This configuration allows for intramolecular hydrogen bonding, which influences its chemical and photophysical properties. The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[(E)-2-(2-hydroxyphenyl)diazen-1-yl]phenol |

| Common Synonyms | 2,2'-Azodiphenol, DHAB |

| CAS Number | 2050-14-8[1] |

| Molecular Formula | C₁₂H₁₀N₂O₂[2] |

| SMILES String | Oc1ccccc1/N=N/c2ccccc2O |

| InChI Key | JFEVWPNAOCPRHQ-BUHFOSPRSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 214.22 g/mol [2] |

| Appearance | Yellow to amber to green powder[1] |

| Melting Point | 173-175 °C |

| Purity | ≥ 98% (HPLC)[1] |

Caption: Molecular structure of this compound.

Synthesis and Experimental Workflow

While several methods exist for the synthesis of azo compounds, a common laboratory-scale approach for this compound involves the reduction of 2-nitrophenol (B165410). The general workflow encompasses the synthesis, purification, and subsequent characterization to confirm the structure and purity of the final product.

Caption: General experimental workflow for synthesis and characterization.

This protocol is a generalized procedure based on the reduction of a nitrophenol precursor.

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitrophenol in methanol.

-

Addition of Reducing Agents: To the stirred solution, add lead powder followed by the dropwise addition of a formic acid-triethylamine salt solution.

-

Reaction: Allow the reaction to proceed at room temperature for approximately 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove solid residues. The filtrate is then subjected to an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or benzene) to yield the final product as a crystalline solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the conjugated azo-aromatic system.[3] The absorption spectrum is sensitive to solvent polarity and pH.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol or methanol).[4]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 600 nm.[5]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).[5]

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500–3200 | O-H Stretch (H-bonded) | Phenol | Strong, Broad |

| 3100–3000 | C-H Stretch | Aromatic | Medium |

| ~1600, ~1475 | C=C Stretch (in-ring) | Aromatic | Medium |

| ~1450 | N=N Stretch | Azo | Medium-Weak |

| 1320–1000 | C-O Stretch | Phenol | Strong |

| 900–675 | C-H Bend ("oop") | Aromatic | Strong |

(Note: Expected ranges based on standard IR correlation tables.[6][7])

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their chemical environments.

Table 4: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 12.23 | -OH (Intramolecular H-bond) |

| 7.69 | Aromatic-H |

| 7.32 | Aromatic-H |

| 7.04 | Aromatic-H |

| 7.03 | Aromatic-H |

(Data sourced from ChemicalBook.[8])

¹³C NMR Spectroscopy The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Table 5: Expected ¹³C NMR Chemical Shift Ranges

| Chemical Shift (δ, ppm) | Carbon Environment |

|---|---|

| 150-160 | C-OH (Aromatic) |

| 140-150 | C-N (Aromatic) |

| 115-140 | C-H & C-C (Aromatic) |

(Note: Expected ranges based on standard ¹³C NMR correlation tables.[9][10][11])

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][13]

-

Filtration: To ensure a homogeneous solution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[14]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum after tuning, locking, and shimming the instrument.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Table 6: Expected Key Mass Spectrometry Fragments

| m/z | Identity |

|---|---|

| 214 | [M]⁺ (Molecular Ion) |

| 121 | [HOC₆H₄N₂]⁺ |

| 93 | [HOC₆H₄]⁺ (Phenoxy radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

(Note: Expected fragments based on the molecular structure.)

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., HPLC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Acquire the mass spectrum in full scan mode to detect the molecular ion and major fragments.

Biological Activity: Inhibition of ADP-Ribosyl Cyclase

This compound (DHAB) is a known small molecule inhibitor of ADP-ribosyl cyclase (ADPR-cyclase).[15] This enzyme is a critical component in the signaling pathway of Angiotensin II (ANG II), a peptide hormone that plays a key role in blood pressure regulation and cardiac hypertrophy.[16][17]

The binding of ANG II to its receptor (AT₁R) initiates a complex signaling cascade.[15] This pathway involves the sequential activation of the tyrosine kinase Src, Phosphoinositide 3-kinase (PI3K), the protein kinase Akt, and Phospholipase C-gamma1 (PLC-γ1).[16][18] Activation of this cascade leads to an initial release of intracellular calcium via the IP₃ receptor, which in turn activates ADPR-cyclase.[16][17] Activated ADPR-cyclase produces cyclic ADP-ribose (cADPR), a second messenger that mediates a sustained increase in intracellular calcium.[18] This sustained calcium signal is crucial for downstream hypertrophic responses, including the activation of calcineurin and the nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[19]

DHAB exerts its effect by inhibiting ADPR-cyclase, thereby blocking the production of cADPR and preventing the sustained calcium increase.[15][19] This action effectively attenuates the ANG II-induced hypertrophic responses, highlighting its potential as a therapeutic lead compound for cardiovascular diseases.[19]

Caption: Inhibition of the Angiotensin II signaling pathway by DHAB.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [Spectrophotometric and fluorimet… [cymitquimica.com]

- 3. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. longdom.org [longdom.org]

- 5. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. This compound(2050-14-8) 1H NMR spectrum [chemicalbook.com]

- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. journals.physiology.org [journals.physiology.org]

- 16. A novel signaling pathway of ADP-ribosyl cyclase activation by angiotensin II in adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 2,2'-Azodiphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,2'-Azodiphenol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Chemical Identity and Structure

2,2'-Azodiphenol, also known as 2,2'-dihydroxyazobenzene, is an organic compound belonging to the azo dye family. Its structure is characterized by two phenol (B47542) rings linked by an azo group (-N=N-).

Synonyms: this compound, DHAB, o,o'-Dihydroxyazobenzene[1] CAS Number: 2050-14-8[2] Molecular Formula: C₁₂H₁₀N₂O₂[2] Molecular Weight: 214.22 g/mol [2]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 2,2'-Azodiphenol.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Appearance | Light yellow to amber to dark green powder/crystal | [2][3] |

| Melting Point | 173-175 °C (lit.) | [3] |

| 170-179 °C | [4] | |

| Boiling Point | 354.35 °C (rough estimate) | [3] |

| Density | 1.2042 g/cm³ (rough estimate) | [3] |

| Flash Point | 257.384 °C | ChemBK |

| Refractive Index | 1.6660 (estimate) | [3] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and benzene (B151609). Insoluble in water. | [4] |

Table 2: Chemical and Computational Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 8.28 ± 0.30 | [3] |

| LogP | 3.51320 | PubChem |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 65.2 Ų | [2] |

Tautomerism

Azo dyes, including 2,2'-Azodiphenol, can exhibit tautomerism, existing in equilibrium between the azo and hydrazo forms. This structural isomerism can significantly influence the compound's color, stability, and biological activity. The equilibrium can be affected by factors such as solvent polarity and pH.[2][5][6]

Spectroscopic Data

The UV-Vis spectrum of azo dyes is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system.[7] The position and intensity of these bands are sensitive to the solvent and the tautomeric form present.[8] For phenolic azo compounds, the azo tautomer typically shows a strong absorption in the 300-400 nm region.[7]

The IR spectrum of 2,2'-Azodiphenol is expected to exhibit characteristic peaks for its functional groups.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3600-3200 (broad) | O-H stretching (hydrogen-bonded) | [9] |

| 3100-3000 | Aromatic C-H stretching | [9] |

| 1600-1450 | Aromatic C=C stretching | [9] |

| ~1450 | N=N stretching | [10] |

| ~1220 | C-O stretching (phenolic) | [9] |

| 900-675 | Aromatic C-H out-of-plane bending | [9] |

An available IR spectrum for this compound can be found for reference.[11]

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.

Table 4: ¹H NMR Spectral Data (90 MHz in CDCl₃)

| Chemical Shift (ppm) | Assignment | Source(s) |

| 12.23 | -OH (phenolic, intramolecular H-bond) | [12] |

| 7.69 | Aromatic H | [12] |

| 7.32 | Aromatic H | [12] |

| 7.04 | Aromatic H | [12] |

| 7.03 | Aromatic H | [12] |

The downfield chemical shift of the hydroxyl proton suggests strong intramolecular hydrogen bonding, which is consistent with the ortho-hydroxy azo structure.

Experimental Protocols

This protocol describes the synthesis of 2,2'-Azodiphenol from 2-nitrophenol (B165410).

Materials:

-

2-Nitrophenol

-

Lead powder

-

Formic acid

-

Anhydrous magnesium sulfate

-

Benzene

Procedure: [13]

-

Preparation of Formic Acid Triethylamine Salt: In an ice bath, slowly add formic acid to an equimolar amount of triethylamine in a flask with stirring.

-

Reaction Setup: In a 50 mL flask, add 1 g of 2-nitrophenol and 2 g of lead powder. Dissolve the mixture in 10 mL of methanol.

-

Reduction: Add 4 g of the prepared formic acid triethylamine salt to the flask.

-

Reaction Conditions: Stir the reaction mixture for 2.5 hours.

-

Workup: After the reaction is complete, evaporate the methanol under reduced pressure. Extract the residue with an appropriate organic solvent.

-

Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent. The crude product can be recrystallized from benzene to yield dark red crystals.

Biological Activity and Potential Applications

2,2'-Azodiphenol has been investigated for several biological activities, primarily stemming from its phenolic nature and ability to interact with biological systems.

Phenolic compounds are well-known for their antioxidant properties, acting as radical scavengers through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.[14][15] The two hydroxyl groups on 2,2'-Azodiphenol can donate hydrogen atoms to neutralize free radicals, thus inhibiting oxidative processes.[16] This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases.

2,2'-Azodiphenol and its derivatives have shown potential as enzyme inhibitors.

-

ADP Ribosyl Cyclase Inhibition: It has been identified as a small molecule inhibitor of ADP ribosyl cyclase, which may play a role in attenuating certain cellular responses.[3]

-

Tyrosinase Inhibition: A derivative of 2,2'-Azodiphenol, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate (B104242), has demonstrated potent tyrosinase inhibitory activity, suggesting potential applications in treating hyperpigmentation disorders.[17]

-

Analytical Chemistry: Used as a complexing reagent for the determination of metal ions.[3][4]

-

Dyes and Pigments: Serves as a precursor in the synthesis of other azo dyes.[4]

This guide provides a foundational understanding of 2,2'-Azodiphenol, offering valuable data and protocols for laboratory applications and further research in medicinal chemistry and materials science.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. guidechem.com [guidechem.com]

- 3. This compound CAS#: 2050-14-8 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis, characterization, computational and dyeing behavior of Cu(II) and Zn(II) metal complexes derived from azo-Schiff bases containing phenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(2050-14-8) IR Spectrum [m.chemicalbook.com]

- 12. This compound(2050-14-8) 1H NMR spectrum [chemicalbook.com]

- 13. guidechem.com [guidechem.com]

- 14. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant Activity of Diatomic Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel synthesized tyrosinase inhibitor: (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate as an azo-resveratrol analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of 2,2'-Dihydroxyazobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dihydroxyazobenzene (DHAB), also known as 2,2'-Azodiphenol, is a chemical compound of significant interest in various scientific fields, including analytical chemistry and materials science. Its utility as a chelating agent for metal ion detection and its potential applications in the development of photoresponsive materials are intrinsically linked to its distinct spectroscopic characteristics. This technical guide provides an in-depth overview of the spectroscopic properties of DHAB, with a focus on its UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The critical role of azo-hydrazone tautomerism in determining its spectral behavior is also elucidated. This document is intended to serve as a comprehensive resource for researchers and professionals employing this compound in their work.

Introduction

This compound is an aromatic azo compound characterized by the presence of two hydroxyl groups ortho to the azo linkage (-N=N-). This specific substitution pattern confers interesting chemical and photophysical properties upon the molecule. A key feature of DHAB is its existence as a mixture of two tautomeric forms in equilibrium: the azo form and the hydrazone form. The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity and pH, which in turn dramatically influences the compound's spectroscopic signature. Understanding these properties is crucial for its application in various analytical and drug development contexts.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by strong absorptions in the ultraviolet and visible regions, arising from π→π* and n→π* electronic transitions within the conjugated system. The exact position and intensity of these absorption bands are highly dependent on the solvent environment due to the shifting tautomeric equilibrium.

In non-polar solvents, the hydrazone tautomer is often favored, while polar solvents can stabilize the azo form. For instance, in a non-polar solvent like cyclohexane, a compound structurally similar to DHAB (2,4-dihydroxyazobenzene) exhibits absorption maxima at approximately 382 nm and 256 nm. In a polar solvent like water, the main absorption band shifts to around 375 nm, indicating a change in the predominant tautomeric form or strong solvent-solute interactions.

Table 1: Illustrative UV-Visible Absorption Data for Hydroxyazobenzenes

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) | Notes |

| Cyclohexane | ~382 | ~256 | Data not available | Data for the closely related 2,4-dihydroxyazobenzene. |

| Water | ~375 | - | Data not available | Data for the closely related 2,4-dihydroxyazobenzene. |

| Ethanol | - | - | Data not available | The tautomeric equilibrium is highly sensitive to solvent polarity. |

| DMSO | - | - | Data not available | Aprotic polar solvents can also influence the tautomeric equilibrium. |

Fluorescence Spectroscopy

This compound exhibits fluorescence, a property that is exploited in its use as a fluorimetric reagent. The emission properties, much like the absorption, are linked to the tautomeric forms and the surrounding environment. A study involving the enzymatic oxidation of DHAB reported fluorescence excitation at 423 nm and an emission maximum at 620 nm. However, it is important to note that the fluorescence quantum yield of many azobenzene (B91143) derivatives is often low due to efficient non-radiative decay pathways, including photoisomerization.

Table 2: Illustrative Fluorescence Data for Hydroxyazobenzenes

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Notes |

| Not Specified | 423 | 620 | Data not available | Data from a study on the enzymatic oxidation of DHAB. |

| Cyclohexane | - | ~422 | Data not available | Data for the closely related 2,4-dihydroxyazobenzene. |

Note: The fluorescence quantum yield is a critical parameter for assessing the efficiency of the fluorescence process. Detailed quantum yield studies for this compound are not widely reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and for studying the dynamics of the azo-hydrazone tautomerism.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings and the hydroxyl protons. The chemical shifts of the aromatic protons will be in the typical downfield region (around 6.5-8.0 ppm). The hydroxyl proton signals can be broad and their chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange. The presence of both azo and hydrazone tautomers in solution would lead to two distinct sets of signals, or averaged signals if the interconversion is fast on the NMR timescale.

-

¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-160 ppm. The carbon atoms attached to the hydroxyl groups and the azo/hydrazone linkage will have characteristic chemical shifts that can help in distinguishing between the tautomers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 6.5 - 8.0 | The specific splitting patterns will depend on the substitution. |

| ¹H (Hydroxyl) | Variable (4.0 - 12.0) | Broad signal, dependent on solvent, temperature, and concentration. |

| ¹³C (Aromatic) | 110 - 160 | Chemical shifts are sensitive to the electronic environment. |

| ¹³C (C-O) | 150 - 160 | Carbon attached to the hydroxyl group. |

| ¹³C (C-N) | 140 - 150 | Carbon attached to the azo/hydrazone group. |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The key vibrational bands are associated with the O-H, N=N, C=N, C=C, and C-O bonds. The IR spectrum can be particularly useful in identifying the predominant tautomeric form.

-

Azo form: Characterized by a stretching vibration for the N=N bond.

-

Hydrazone form: Characterized by the presence of C=N and N-H stretching and bending vibrations.

Table 4: Characteristic Infrared Vibrational Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3600 | Broad, Strong | Indicative of hydroxyl groups, often involved in hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| N=N stretch (azo) | 1400 - 1450 | Weak - Medium | Characteristic of the azo tautomer. |

| C=N stretch (hydrazone) | 1600 - 1650 | Medium - Strong | Characteristic of the hydrazone tautomer. |

| C=C stretch (aromatic) | 1450 - 1600 | Medium - Strong | Multiple bands are expected. |

| C-O stretch | 1200 - 1300 | Strong |

Note: The exact peak positions and intensities can vary depending on the physical state of the sample (solid or solution) and intermolecular interactions.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic analyses of this compound.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, DMSO)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

-

Sample Measurement: Record the absorption spectrum of each of the diluted solutions.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the line.

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra and the relative fluorescence quantum yield of this compound.

Materials:

-

This compound solution of known concentration

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a trial value can be used) and scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to obtain the emission spectrum.

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of the sample and a standard solution at the same excitation wavelength.

-

Record the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse width, acquisition time, relaxation delay). Acquire the spectrum.

-

¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment. This will typically require a larger number of scans than the ¹H experiment due to the lower natural abundance of ¹³C. Acquire the spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants. Assign the signals in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound (solid)

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Spatula

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups in the molecule.

Visualizations

Azo-Hydrazone Tautomerism

The equilibrium between the azo and hydrazone forms is fundamental to the spectroscopic properties of this compound.

Caption: Azo-Hydrazone Tautomeric Equilibrium.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic properties of this compound are rich and complex, primarily governed by the dynamic azo-hydrazone tautomerism. This guide has provided a comprehensive overview of its UV-Visible, fluorescence, NMR, and IR spectroscopic characteristics, along with detailed experimental protocols for their determination. While specific quantitative data in the literature is sparse, the provided information and methodologies offer a solid foundation for researchers and professionals working with this versatile compound. Further research to quantify the molar absorptivity, fluorescence quantum yield, and to provide fully assigned NMR spectra in various solvents would be highly valuable to the scientific community.

Synthesis of 2,2'-Dihydroxyazobenzene: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of high-purity 2,2'-Dihydroxyazobenzene is a critical step for various applications, including as a complexing reagent, a potential therapeutic agent, and a versatile building block in polymer and materials science.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation for research purposes.

Introduction

This compound (DHAB) is an aromatic organic compound characterized by two hydroxyl groups ortho to an azo bridge. This structure imparts unique chemical properties, making it a valuable molecule in diverse research fields. It is utilized as a complexing reagent for the determination of metals such as aluminum in biological samples.[1][3][4] Furthermore, DHAB has been identified as a small molecule inhibitor of ADP ribosyl cyclase and shows potential in attenuating angiotensin II-induced hypertrophic responses, highlighting its relevance in drug discovery.[1] This guide details the two principal methods for its synthesis: the reductive coupling of 2-nitrophenol (B165410) and the diazotization of 2-aminophenol (B121084) followed by coupling.

Synthetic Methodologies

The preparation of this compound can be approached through two main synthetic strategies:

-

Reductive Coupling of 2-Nitrophenol: This method involves the reduction of 2-nitrophenol to form the azo linkage. A notable advantage of this approach is the potential for high yields.

-

Diazo Coupling: This classic two-step method involves the diazotization of 2-aminophenol to form a diazonium salt, which is then coupled with a second molecule of 2-aminophenol. While this method can have a lower yield compared to some reductive coupling techniques, it is a widely used and well-understood reaction in organic synthesis.[5]

The choice of method may depend on the availability of starting materials, desired scale, and specific purity requirements.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data associated with the described synthetic methods.

Table 1: Reductive Coupling of 2-Nitrophenol

| Parameter | Value | Reference |

| Starting Material | 2-Nitrophenol | [6] |

| Reducing Agent | Formic acid triethylamine (B128534) salt and Lead powder | [6] |

| Solvent | Methanol | [6] |

| Reaction Time | 2.5 hours | [6] |

| Yield | 82% | [6] |

| Melting Point | 173-175 °C (lit.) | [1] |

Table 2: Diazo Coupling of 2-Aminophenol

| Parameter | Value | Reference |

| Starting Material | 2-Aminophenol | |

| Diazotizing Agent | Sodium Nitrite (B80452) (NaNO₂) in Hydrochloric Acid (HCl) | |

| Coupling Conditions | Alkaline (NaOH) | [6] |

| Temperature | 0-5 °C | [6] |

| Conversion Rate | 54% | [5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method 1: Reductive Coupling of 2-Nitrophenol

This protocol is adapted from a method utilizing formic acid triethylamine salt and lead as the reducing system.[6]

Materials:

-

2-Nitrophenol

-

Lead powder

-

Formic acid

-

Triethylamine

-

Methanol

-

Anhydrous magnesium sulfate

-

Ether

-

Saturated brine

-

Ethyl acetate

-

Nitrogen gas

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Formic Acid Triethylamine Salt: In a flask placed in an ice bath, add equimolar amounts of triethylamine and formic acid. Stir the mixture for 1 hour. The resulting solution of triethylamine formate (B1220265) can be used directly.[6]

-

Reaction Setup: In a 50 mL flask, add 1 g of 2-nitrophenol and 2 g of lead powder. Dissolve the mixture in 10 mL of methanol.[6]

-

Reduction Reaction: While stirring, add 4 g of the prepared formic acid triethylamine salt to the flask.[6] Conduct the reaction under a nitrogen atmosphere at room temperature. The solution will quickly turn brown.

-

Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). After approximately 2.5 hours, filter the reaction mixture to remove insoluble substances. Wash the solid residue with 20 mL of methanol.[6]

-

Extraction and Purification: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the solvent. Wash the residue successively with ether, saturated brine, and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[6]

-

Final Product Isolation: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting dark red product can be recrystallized from benzene (B151609) to yield this compound.[6]

Method 2: Diazo Coupling of 2-Aminophenol

This protocol is a generalized procedure based on established methods for diazotization and azo coupling.

Materials:

-

2-Aminophenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

Equipment:

-

Beakers or flasks

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Suction filtration apparatus (Büchner funnel and flask)

Procedure:

-

Diazotization of 2-Aminophenol:

-

In a beaker, dissolve a specific molar amount of 2-aminophenol in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled 2-aminophenol solution, ensuring the temperature remains between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Preparation of the Coupling Solution:

-

In a separate beaker, dissolve an equimolar amount of 2-aminophenol in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold alkaline solution of 2-aminophenol with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of this compound will form.

-

-

Isolation and Purification:

-

Collect the precipitated product by suction filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthetic procedures.

Caption: Workflow for the synthesis of this compound via reductive coupling.

Caption: Workflow for the synthesis of this compound via diazo coupling.

References

The Coordination Chemistry of 2,2'-Dihydroxyazobenzene with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 2,2'-dihydroxyazobenzene (DHAB) with first-row transition metals, focusing on copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn). It covers the synthesis, structural characterization, spectroscopic properties, and thermodynamic stability of these metal complexes. Detailed experimental protocols for synthesis and characterization are provided, along with a compilation of available quantitative data. Furthermore, this guide explores the potential applications of these complexes, particularly in catalysis and areas relevant to drug development.

Introduction

This compound (DHAB) is a versatile organic ligand characterized by the presence of an azo group (-N=N-) and two hydroxyl groups (-OH) in ortho positions to the azo bridge. This structural arrangement allows DHAB to act as a bidentate or tridentate chelating agent, forming stable complexes with a variety of transition metal ions. The coordination chemistry of DHAB and its derivatives has garnered significant interest due to the diverse electronic and geometric structures of the resulting metal complexes, which in turn lead to a wide range of applications, including as analytical reagents, catalysts, and potential therapeutic agents.[1][2][3][4]

This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in the coordination chemistry of DHAB with transition metals.

Synthesis of this compound and its Transition Metal Complexes

Synthesis of this compound (Ligand)

The synthesis of this compound can be achieved through various methods, with the most common being the diazotization of 2-aminophenol (B121084) followed by coupling with another 2-aminophenol molecule or the reduction of 2-nitrophenol.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-aminophenol, sodium nitrite (B80452) (NaNO₂), hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), ethanol (B145695).

-

Procedure:

-

Dissolve a specific molar amount of 2-aminophenol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring to form the diazonium salt. Maintain the temperature below 5 °C throughout the addition.

-

In a separate beaker, dissolve an equimolar amount of 2-aminophenol in an aqueous sodium hydroxide solution and cool it to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the alkaline 2-aminophenol solution with vigorous stirring. A colored precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.

-

Filter the precipitate, wash it thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

-

Dry the purified product in a desiccator.

-

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants.

General Experimental Protocol: Synthesis of M(II)-DHAB Complexes (M = Cu, Ni, Co, Zn)

-

Materials: this compound, metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O), ethanol or methanol, triethylamine (B128534) (optional, as a base).

-

Procedure:

-

Dissolve a specific molar amount of this compound in a suitable solvent like ethanol or methanol. Gentle heating may be required to achieve complete dissolution.

-

In a separate flask, dissolve the corresponding metal(II) salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with continuous stirring. In some cases, the addition of a weak base like triethylamine is necessary to deprotonate the hydroxyl groups of the ligand and facilitate complexation.

-

Reflux the reaction mixture for a period of 2-4 hours. The formation of a colored precipitate indicates the formation of the metal complex.

-

After refluxing, allow the mixture to cool to room temperature.

-

Collect the precipitated complex by filtration.

-

Wash the product with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a low-boiling point solvent like diethyl ether.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [Spectrophotometric and fluorimet… [cymitquimica.com]

- 4. Structure, bonding, and fluorescence of bivalent metal chelates of o,o'-dihydroxyazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2,2'-Dihydroxyazobenzene and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dihydroxyazobenzene and its derivatives are a class of aromatic azo compounds that exhibit significant tautomerism, a phenomenon of constitutional isomerism where tautomers are in dynamic equilibrium.[1] This property is of profound interest in various scientific and industrial fields, including dye and pigment synthesis, analytical chemistry, and pharmaceutical development, due to its influence on the molecule's color, stability, and biological activity.[2][3] This technical guide provides a comprehensive overview of the tautomeric behavior of this compound, focusing on the core principles, influencing factors, and the experimental and computational methods employed for its investigation.

The primary form of tautomerism observed in this compound is the azo-hydrazone equilibrium, which involves the intramolecular transfer of a proton between a hydroxyl group and a nitrogen atom of the azo bridge.[1][4] This results in the coexistence of two main tautomeric forms: the azo-enol form and the keto-hydrazone form. The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment.[1]

The Azo-Hydrazone Tautomeric Equilibrium

The tautomeric equilibrium in this compound can be represented as a dynamic interplay between the azo-enol and the keto-hydrazone forms.

-

Azo-enol Tautomer: In this form, the molecule retains the characteristic -N=N- azo linkage, and the hydroxyl groups are in their phenolic (enol) form.

-

Keto-hydrazone Tautomer: This form is characterized by a -NH-N=C- hydrazone linkage and the presence of a quinone-like keto group.

The equilibrium between these two forms is a critical determinant of the compound's properties. For instance, the keto-hydrazone tautomer is often associated with a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum, leading to a deeper color.[5]

Caption: Azo-hydrazone tautomeric equilibrium in this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the azo-hydrazone equilibrium is not static and can be significantly influenced by several factors:

-

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to stabilize the more polar keto-hydrazone tautomer through hydrogen bonding and dipole-dipole interactions.[6][7] Conversely, nonpolar solvents often favor the less polar azo-enol form.

-

Substituent Effects: The electronic nature of substituents on the aromatic rings can dramatically shift the equilibrium. Electron-withdrawing groups (e.g., -NO2) tend to stabilize the keto-hydrazone form by increasing the acidity of the phenolic proton and delocalizing the negative charge in the resulting anion.[4] Conversely, electron-donating groups (e.g., -OCH3, -CH3) generally favor the azo-enol form.[8]

-

pH: The acidity or basicity of the medium has a profound effect on the tautomeric equilibrium. In acidic conditions, protonation of the azo nitrogen can occur, while in basic media, deprotonation of the hydroxyl group can lead to the formation of a phenolate (B1203915) ion, which can influence the electron distribution and shift the equilibrium.[9]

-

Temperature: Temperature can affect the equilibrium constant of the tautomerization. The direction of the shift with temperature depends on the enthalpy change (ΔH°) of the reaction.

Quantitative Analysis of Tautomerism

Table 1: Tautomeric Equilibrium Constants (KT) for Substituted Azobenzene (B91143) Derivatives in Various Solvents

| Derivative | Substituent | Solvent | KT = [Hydrazone]/[Azo] | Reference |

| 2-(4'-hydroxyphenylazo)benzoic acid (HABA) | 4'-OH, 2-COOH | Toluene | Predominantly Azo | [10] |

| 2-(4'-hydroxyphenylazo)benzoic acid (HABA) | 4'-OH, 2-COOH | Ethanol | Mixture of Azo and Hydrazone | [10] |

| 2-(4'-hydroxyphenylazo)benzoic acid (HABA) | 4'-OH, 2-COOH | Water (monoanionic) | Predominantly Azo | [10] |

| 2-(3',5'-dimethyl-4'-hydroxyphenylazo)benzoic acid | 3',5'-(CH3)2, 4'-OH, 2-COOH | Toluene | Shift towards Hydrazone vs. HABA | [10] |

Table 2: UV-Vis Absorption Maxima (λmax) for Azo and Hydrazone Tautomers of Azobenzene Derivatives

| Derivative | Tautomer | Solvent | λmax (nm) | Reference |

| Acid Red 26 | Azo | Aqueous (pH dependent) | 503 | [5] |

| Acid Red 26 | Hydrazone | Aqueous (pH dependent) | 535 | [5] |

| 2,4-dihydroxyazobenzene | Azo | Ethanol | ~380 | [11][12] |

| 2,4-dihydroxyazobenzene | Hydrazone (protonated) | Acidic Ethanol | ~490 | [11][12] |

Table 3: Thermodynamic Parameters for Tautomerization of Substituted 2-Hydroxypyridines (as an analogy)

| Derivative | Substituent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| 2-hydroxy-6-methoxypyridine | 6-OCH3 | -6.2 ± 0.1 | -23 ± 0.1 | [13] |

| 2-hydroxy-6-chloropyridine | 6-Cl | -9.7 ± 0.3 | -34 ± 0.3 | [13] |

Note: The data in Table 3 is for a different class of tautomeric compounds (hydroxypyridines) and is included to illustrate the type of thermodynamic data that can be obtained.

Experimental Protocols

The study of tautomerism in this compound and its derivatives involves a combination of synthesis, purification, and spectroscopic analysis.

Synthesis of this compound

A common method for the synthesis of this compound is the reductive coupling of 2-nitrophenol (B165410).[2]

Materials:

-

2-Nitrophenol

-

Formic acid

-

Lead powder

-

Methanol

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663)

-

Ether

-

Saturated brine

Procedure:

-

Preparation of Triethylamine Formate (B1220265): In an ice bath, add equal molar amounts of triethylamine and formic acid to a flask. Stir the mixture for 1 hour to obtain a solution of triethylamine formate.[2]

-

Reduction Reaction: In a 50 mL flask, add 1 g of 2-nitrophenol and 2 g of lead powder to 10 mL of methanol.[2]

-

Add 4 g of the prepared triethylamine formate solution to the flask with stirring under a nitrogen atmosphere. The solution will turn brown.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.[2]

-

Work-up: Filter the reaction mixture to remove insoluble materials. Wash the solid residue with methanol.

-

Concentrate the filtrate under vacuum to remove most of the solvent.

-

Wash the residue successively with ether, saturated brine, and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from benzene (B151609) to obtain pure this compound as a dark red solid.[2]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

5.2.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for studying azo-hydrazone tautomerism as the two tautomers typically have distinct absorption spectra.[9]

Protocol:

-

Sample Preparation: Prepare a stock solution of the azobenzene derivative in a spectroscopic grade solvent (e.g., ethanol, DMSO, chloroform). The concentration should be in the range of 10-4 to 10-5 M.

-